Z-Ala-Ala-Asp-CMK
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Ala-Ala-Asp-CMK is synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino acids, coupling of the protected amino acids to form the peptide chain, and subsequent deprotection and chloromethylation steps. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Z-Ala-Ala-Asp-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as thiols and amines. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents at room temperature .
Major Products
The major products formed from reactions involving this compound are covalently modified proteins. These modifications result from the reaction of the chloromethylketone group with nucleophilic residues on the target proteins .
Scientific Research Applications
Z-Ala-Ala-Asp-CMK is widely used in scientific research due to its ability to inhibit granzyme B. Some of its key applications include:
Cancer Research: It is used to study the role of granzyme B in cancer cell apoptosis and to develop potential therapeutic strategies.
Apoptosis Studies: This compound is employed to understand the molecular pathways involved in programmed cell death and to identify potential targets for therapeutic intervention.
Mechanism of Action
Z-Ala-Ala-Asp-CMK exerts its effects by covalently binding to the active site of granzyme B, thereby inhibiting its proteolytic activity. The chloromethylketone group reacts with the thiol group of a cysteine residue in the active site of granzyme B, forming a stable covalent bond. This inhibition prevents granzyme B from cleaving its substrates, ultimately blocking the apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that also inhibits apoptosis by blocking caspase activity.
Ac-DEVD-CHO: A selective inhibitor of caspase-3, another protease involved in apoptosis.
Uniqueness
Z-Ala-Ala-Asp-CMK is unique in its selectivity for granzyme B, making it a valuable tool for studying the specific role of this protease in apoptosis and immune responses. Unlike other inhibitors that target multiple proteases, this compound provides a more targeted approach, allowing researchers to dissect the specific contributions of granzyme B in various biological processes .
Properties
Molecular Formula |
C19H24ClN3O7 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(3S)-5-chloro-4-oxo-3-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24ClN3O7/c1-11(18(28)23-14(8-16(25)26)15(24)9-20)21-17(27)12(2)22-19(29)30-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)/t11-,12-,14-/m0/s1 |
InChI Key |
RNSFZRYNQRIARX-OBJOEFQTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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